molecular formula C17H21NO4 B593783 nor-6alpha-Oxycodol CAS No. 116499-16-2

nor-6alpha-Oxycodol

Cat. No.: B593783
CAS No.: 116499-16-2
M. Wt: 303.35 g/mol
InChI Key: KFWOOLJUSYSBAD-NZQXGWJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nor-6alpha-Oxycodol is a metabolite of oxycodone, an opioid analgesic commonly used for pain management. This compound is structurally similar to known opioids and is primarily used as an analytical reference material in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor-6alpha-Oxycodol involves the N-demethylation of oxycodone. This process is typically carried out in the liver via the enzyme cytochrome P450 3A4 (CYP3A4) . The reaction conditions for laboratory synthesis often involve the use of specific solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility in DMF being 20 mg/ml and in DMSO being 10 mg/ml .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar pathways as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Nor-6alpha-Oxycodol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nor-6alpha-Oxycodone N-oxide, while reduction could produce a deoxygenated derivative.

Scientific Research Applications

Nor-6alpha-Oxycodol is primarily used in scientific research as an analytical reference material. Its applications include:

Comparison with Similar Compounds

    Noroxycodone: Another metabolite of oxycodone with similar properties but higher central nervous system penetration.

    Noroxymorphone: A potent opioid with higher affinity for the mu-opioid receptor.

    Norbuprenorphine: A metabolite of buprenorphine with distinct pharmacological properties.

Uniqueness: Nor-6alpha-Oxycodol is unique due to its specific structural configuration and its role as a minor metabolite of oxycodone. Its poor blood-brain barrier penetration differentiates it from other similar compounds, making it less effective as an analgesic but valuable for research purposes .

Biological Activity

Nor-6alpha-Oxycodol, also known as alpha-noroxycodol, is a significant metabolite of oxycodone, primarily studied for its biological activity related to opioid receptor interactions. This article delves into its mechanisms of action, pharmacokinetics, and relevant case studies that illustrate its clinical implications.

Target Receptors
this compound acts primarily as a μ-opioid receptor agonist. This receptor is crucial for mediating analgesic effects in response to pain stimuli. The binding of this compound to the μ-opioid receptors leads to a decrease in pain perception, similar to its parent compound, oxycodone.

Biochemical Pathways
The metabolism of oxycodone to this compound involves cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. These enzymes facilitate the conversion of oxycodone into various metabolites, influencing the overall analgesic efficacy and side effect profile of the drug .

Pharmacokinetics

This compound's pharmacokinetic properties are influenced by several factors:

  • Absorption and Distribution : As a metabolite of oxycodone, it shares similar absorption characteristics but may exhibit different distribution profiles due to its unique structure.
  • Metabolism : Primarily mediated by CYP3A4, which plays a pivotal role in determining the concentration of this compound in the bloodstream .
  • Excretion : The excretion pathways are not fully elucidated but are expected to follow those of other oxycodone metabolites.

Clinical Implications and Case Studies

Several case studies highlight the relevance of this compound in clinical settings:

  • Chronic Pain Management :
    • A 62-year-old male with chronic low back pain was treated with sustained-release opioids. Despite adequate baseline pain control, he experienced breakthrough pain episodes that were managed with additional analgesics. The role of metabolites like this compound in enhancing pain control strategies was noted .
  • Cancer Pain :
    • A 43-year-old female with advanced ovarian cancer reported intense breakthrough pain despite being on high-dose transdermal fentanyl. Adjustments in her opioid regimen were considered, emphasizing the need for understanding metabolite contributions to pain management .

Research Findings

Recent studies have explored the biological activity and safety profiles of this compound:

Study FocusFindings
Opioid MetabolismThis compound is a significant metabolite affecting analgesic efficacy.
Drug InteractionsInteraction with other medications can alter its pharmacokinetics .
Genetic VariabilityIndividual differences in CYP enzyme activity can influence dosing strategies and efficacy .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing nor-6alpha-Oxycodol stereoisomers in biological samples?

Capillary electrophoresis (CE) with acidic buffers containing chiral selectors like heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) is a validated method for separating diastereoisomers of this compound and its parent compounds. This approach enables simultaneous resolution of α- and β-isomers in urine, liver cytosol incubations, and synthetic reactions . CE parameters (e.g., buffer pH, cyclodextrin concentration) must be optimized to ensure reproducibility, particularly when comparing in vitro and in vivo metabolic profiles.

Q. How can researchers ensure the quality of synthesized this compound reference materials?

Synthesis protocols should adhere to ISO/IEC 17025 and ISO 17034 standards for reference material certification. Key steps include:

  • Purity verification via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).
  • Stereochemical validation using chiral chromatography or CE .
  • Documentation of batch-specific certificates of analysis (CoA) with lot numbers, measured values, and structural identifiers (e.g., SMILES, InChI) .

Q. What are the primary metabolic pathways involving this compound, and how are they studied in vitro?

this compound is a metabolite of oxycodone and noroxycodone, formed via 6-keto reduction. In vitro studies use human liver cytosol or S9 fractions incubated with substrates (e.g., oxycodone) and co-factors (e.g., NADPH). Reaction mixtures are analyzed using CE or LC-MS to quantify stereoisomer ratios and assess enzyme stereoselectivity .

Advanced Research Questions

Q. How does stereoselectivity in this compound metabolism differ between in vitro models and human subjects?

In vitro models (e.g., liver cytosol) predominantly yield α-N6OCOL, whereas human urine shows higher β-6OCOL excretion. This discrepancy may arise from differences in enzyme isoforms, co-factor availability, or post-metabolic processes like renal transport. Researchers should:

  • Compare enzyme sources (e.g., recombinant vs. tissue-derived).
  • Incorporate UDP-glucuronosyltransferase (UGT) inhibitors to assess conjugation effects.
  • Validate findings with longitudinal urinary pharmacokinetic data .

Q. What experimental strategies can resolve contradictions in reported stereoisomer ratios of this compound metabolites?

Contradictions may stem from analytical variability or biological factors. Recommended approaches include:

  • Cross-validating CE results with LC-MS/MS using chiral columns.
  • Standardizing pre-analytical protocols (e.g., hydrolysis conditions for conjugated metabolites).
  • Conducting kinetic studies to evaluate reductase isoform specificity (e.g., AKR1C3 vs. AKR1C4) .

Q. How can researchers design pharmacokinetic studies to evaluate this compound’s pharmacodynamic effects?

  • Population selection : Include genetically diverse cohorts to assess polymorphisms in reductase/oxidase enzymes.
  • Sampling protocol : Collect serial blood/urine samples post-administration to track isomer-specific clearance.
  • Data integration : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure and metabolite accumulation .

Q. What are the implications of this compound’s stereoselective metabolism for opioid receptor binding studies?

α- and β-isomers may exhibit divergent binding affinities to μ-opioid receptors. To investigate:

  • Perform competitive binding assays with radiolabeled ligands.
  • Use molecular docking simulations to predict isomer-receptor interactions.
  • Corrogate functional outcomes (e.g., cAMP inhibition) with in vivo analgesic efficacy .

Q. Methodological Considerations

  • Data reproducibility : Replicate experiments across multiple lots of reference materials and enzyme preparations to control batch variability .
  • Ethical compliance : For human studies, ensure protocols align with biomedical research guidelines, including informed consent and data anonymization .
  • Literature rigor : Prioritize peer-reviewed studies over vendor-supplied data (e.g., avoid ) and use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Properties

IUPAC Name

(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOOLJUSYSBAD-NZQXGWJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344992
Record name nor-6alpha-Oxycodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116499-16-2
Record name nor-6alpha-Oxycodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.